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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B1665328 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the optimal use of Aurintricarboxylic Acid
(ATA) as a nuclease inhibitor. Find troubleshooting advice, frequently asked questions, detailed

experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Aurintricarboxylic Acid (ATA) and how does it inhibit nucleases?

A1: Aurintricarboxylic Acid (ATA) is a polyanionic, aromatic compound that acts as a potent

inhibitor of a wide range of enzymes that interact with nucleic acids, including nucleases.[1][2]

[3][4][5] Its mechanism of action involves competing with nucleic acids (DNA and RNA) for

binding to the active site of the nuclease.[1] In solution, ATA can polymerize, and these

polymers are thought to mimic the structure of nucleic acids, allowing them to effectively block

the enzyme's activity.[1][6]

Q2: Which nucleases can be inhibited by ATA?

A2: ATA is a broad-spectrum nuclease inhibitor and has been shown to be effective against a

variety of nucleases, including:

DNase I[2][4][7]
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RNase A[1][2][4][7]

S1 Nuclease[2][4]

Exonuclease III[2][4]

Restriction Endonucleases (e.g., Sal I, Bam HI, Pst I, Sma I)[2][4]

Reverse Transcriptase[7][8][9]

Taq Polymerase[7]

Q3: What is the recommended storage condition for ATA stock solutions?

A3: For optimal stability, it is recommended to prepare aliquots of your ATA stock solution and

store them at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated

freeze-thaw cycles to prevent degradation of the compound.[10]

Q4: Is ATA cytotoxic?

A4: At high concentrations, ATA can exhibit cellular toxicity. One study noted a toxic effect in C.

elegans at a concentration of 2 mg/mL.[11] It is crucial to determine the optimal, non-toxic

concentration for your specific cell type or experimental system.
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Problem Possible Cause Suggested Solution

Incomplete nuclease inhibition. ATA concentration is too low.

Increase the concentration of

ATA. The optimal

concentration is dependent on

the specific nuclease and the

reaction conditions. For

example, complete inhibition of

DNase I may require up to 200

µM of ATA.

ATA has degraded.

Prepare fresh ATA stock

solutions. Ensure proper

storage conditions (-20°C or

-80°C) and avoid multiple

freeze-thaw cycles.[10]

Nuclease concentration is too

high.

Reduce the amount of

nuclease in your reaction or

increase the ATA concentration

proportionally. The amount of

ATA needed for inhibition can

be proportional to the

concentration of the protein it

is targeting.[8][9]

Inhibition of other enzymes

(e.g., polymerases) in my

reaction.

ATA is a broad-spectrum

inhibitor of nucleic acid-binding

proteins.

If possible, use a more specific

nuclease inhibitor. If ATA must

be used, perform a dose-

response experiment to find a

concentration that inhibits the

target nuclease while

minimizing effects on other

enzymes.

Precipitate forms when adding

ATA to my buffer.

Poor solubility of ATA in the

buffer.

ATA is soluble in 0.1 M NaOH

(35 mg/mL) and ethanol (10

mg/mL). It is also reported to

be soluble in 1 M NH4OH (10

mg/ml). Ensure your final
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buffer composition is

compatible with ATA solubility.

You may need to prepare a

concentrated stock in a

suitable solvent and then dilute

it into your reaction buffer.

Incompatible buffer

components.

ATA may not be compatible

with strong acids, alkalis, or

strong oxidizing/reducing

agents.[12] Check the

composition of your buffer for

any incompatible components.

Variability in experimental

results.

Inconsistent ATA

concentration.

Always prepare fresh dilutions

from a carefully prepared and

stored stock solution. Ensure

accurate pipetting.

Commercial ATA is a

heterogeneous mixture.

The composition of commercial

ATA can vary, which may lead

to batch-to-batch variability.[13]

If consistency is critical,

consider sourcing a more

purified or characterized form

of ATA.

Quantitative Data Summary
Table 1: Effective Concentrations of ATA for Nuclease Inhibition
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Nuclease
Effective ATA
Concentration

Notes Reference

DNase I ~200 µM

Complete inhibition

observed at this

concentration.

[7]

RNase A ~10 µM - 200 µM
Inhibition is dose-

dependent.
[4][7]

S1 Nuclease ~50 µM
Approximately 50%

inhibition observed.
[4]

Hepatitis B Virus

(HBV) Replication
5-10 µM

Dose-dependent

inhibition in HepaRG

cells.

[14]

Table 2: Dissociation Constants (Kd) of ATA for Various Nucleic Acid Binding Proteins

Protein
Dissociation
Constant (Kd)

Method Reference

DNase I 9.019 µM

Tryptophan

fluorescence

quenching

[6][7]

RNase A 2.33 µM

Tryptophan

fluorescence

quenching

[6][7]

Reverse Transcriptase 0.255 µM

Tryptophan

fluorescence

quenching

[6][7]

Taq Polymerase 81.97 µM

Tryptophan

fluorescence

quenching

[6][7]
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Protocol 1: Determining the Optimal ATA Concentration
for Nuclease Inhibition
This protocol outlines a general method for determining the effective concentration of ATA

required to inhibit a specific nuclease using a DNA or RNA degradation assay.

Materials:

Aurintricarboxylic Acid (ATA)

Nuclease of interest (e.g., DNase I, RNase A)

DNA or RNA substrate (e.g., plasmid DNA, total RNA)

Nuclease reaction buffer

Loading dye for gel electrophoresis

Agarose gel or polyacrylamide gel

Gel electrophoresis system and imaging equipment

Sterile, nuclease-free water and microcentrifuge tubes

Procedure:

Prepare ATA Stock Solution: Dissolve ATA in a suitable solvent (e.g., 0.1 M NaOH) to a stock

concentration of 10 mM. Store in aliquots at -20°C.

Set up Inhibition Reactions: In separate microcentrifuge tubes, prepare a series of reactions

with varying concentrations of ATA. A typical reaction setup is as follows:
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Component Volume Final Concentration

Nuclease Reaction Buffer

(10X)
2 µL 1X

DNA/RNA Substrate (1 µg/µL) 1 µL 50 ng/µL

ATA (from serial dilutions) 2 µL 0 - 500 µM (final)

Nuclease 1 µL To be optimized

Nuclease-free Water to 20 µL

Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C)

for a predetermined amount of time (e.g., 15-30 minutes).

Stop the Reaction: Stop the reaction by adding a loading dye containing a chelating agent

like EDTA or by heat inactivation, if appropriate for the nuclease.

Gel Electrophoresis: Analyze the samples by agarose or polyacrylamide gel electrophoresis.

Analyze Results: Visualize the gel. The lane with the lowest concentration of ATA that shows

a distinct, undegraded DNA or RNA band corresponds to the optimal inhibitory concentration.

Protocol 2: Using ATA During Nucleic Acid Isolation
This protocol describes the use of ATA to protect nucleic acids from degradation by

endogenous nucleases during the isolation process.

Materials:

Lysis buffer

Aurintricarboxylic Acid (ATA) stock solution (100 mM)

Standard nucleic acid isolation kit or reagents

Procedure:
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Prepare Lysis Buffer with ATA: Immediately before use, add ATA to your lysis buffer to a final

concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

Homogenization: Homogenize the tissue or cell sample in the ATA-containing lysis buffer.

The presence of ATA from the initial step will help to inactivate nucleases released during cell

lysis.

Proceed with Nucleic Acid Isolation: Continue with your standard protocol for DNA or RNA

isolation. ATA is generally removed during the subsequent purification steps (e.g., phenol-

chloroform extraction, column purification).

Assess Nucleic Acid Integrity: After isolation, assess the quality and integrity of your DNA or

RNA using gel electrophoresis or a bioanalyzer. Compare the results with an isolation

performed without ATA to evaluate its effectiveness.
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Caption: Competitive inhibition of nuclease activity by ATA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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